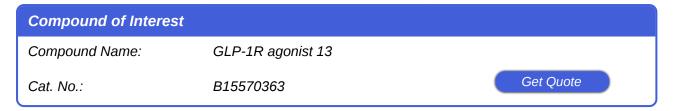


# In-Depth Technical Guide: Synthesis and Chemical Structure of GLP-1R Agonist Danuglipron

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of the small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist, danuglipron, also referred to as "GLP-1R agonist 13 (compound (S)-9)" and PF-06882961. Danuglipron is an orally bioavailable compound that has been investigated for the treatment of type 2 diabetes and obesity.

# **Chemical Structure and Properties**

Danuglipron is a complex heterocyclic molecule with the systematic IUPAC name (S)-2-((4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid. Its chemical structure is characterized by a central benzimidazole core, a substituted pyridine ring linked via a piperidine moiety, and a chiral oxetane group.

Table 1: Physicochemical Properties of Danuglipron



| Property          | Value                    | Reference |
|-------------------|--------------------------|-----------|
| Molecular Formula | C31H30FN5O4              | [1][2]    |
| Molar Mass        | 555.610 g·mol⁻¹          | [1]       |
| Purity            | >95% (by HPLC)           | [3]       |
| Appearance        | White to off-white solid |           |
| Melting Point     | 194 °C                   | [4]       |

# **Synthesis of Danuglipron**

The synthesis of danuglipron is a multi-step process involving the preparation of three key fragments: a substituted piperidine, a benzimidazole core, and a chiral amino-oxetane. These fragments are then coupled to yield the final compound. The following is a detailed protocol based on published literature.[5][6]

## **Experimental Protocols**

Scheme 1: Synthesis of the Piperidine Fragment

The synthesis of the N-Boc protected piperidine intermediate begins with the reaction of commercially available 2,6-dichloropyridine and an appropriate ester. This is followed by saponification and decarboxylation to yield the desired N-Boc piperidine. The final steps involve a Buchwald-Hartwig etherification to introduce the substituted benzyl ether and subsequent deprotection.[3]

Scheme 2: Synthesis of the Benzimidazole Core

The benzimidazole core is synthesized through the condensation of a substituted ophenylenediamine with an appropriate carboxylic acid derivative.

Scheme 3: Final Assembly of Danuglipron

The final assembly involves the coupling of the piperidine and benzimidazole fragments, followed by the introduction of the chiral oxetane moiety and final deprotection steps to yield danuglipron.[3]



A key transformation in the large-scale synthesis is a novel hydrolysis of a methyl ester to the corresponding carboxylic acid in the penultimate step, utilizing an organic base.[5]

Table 2: Characterization Data for Danuglipron

| Analysis           | Data   | Reference |
|--------------------|--|-----------|
| ¹H NMR             | Spectra reported relative to residual solvent signals. | [3][7]    |
| LC-MS/MS           | MRM transitions: 556.38 > 324.26                       | [8]       |
| High-Resolution MS | Calculated: 556.2334; Found: 556.2334                  | [4]       |

## **Biological Activity and Signaling Pathway**

Danuglipron is a potent agonist of the human GLP-1 receptor.[9] Activation of the GLP-1R by agonists like danuglipron initiates a cascade of intracellular signaling events, primarily through the Gαs protein-coupled pathway, leading to increased production of cyclic AMP (cAMP).[3] This, in turn, activates protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC), which mediate various downstream effects, including glucose-dependent insulin secretion.

Table 3: In Vitro Activity of Danuglipron

| Assay   | Parameter | Value                    | Reference |
|---|-----------|--------------------------|-----------|
| cAMP Accumulation<br>(CHO cells, human<br>GLP-1R) | EC50      | 13 nM (full agonist)     | [10][11]  |
| β-Arrestin Recruitment                            | EC50      | 490 nM (partial agonist) | [10][11]  |

Table 4: Pharmacokinetic Parameters of Danuglipron



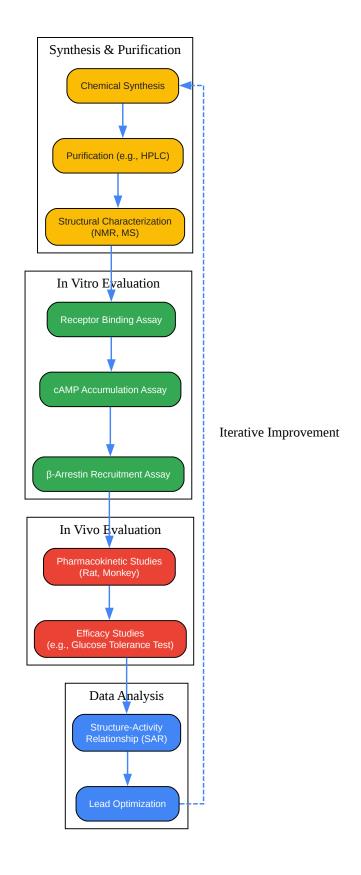
| Species | Dose              | Cmax<br>(ng/mL) | Tmax (h) | AUC₀–∞<br>(ng·h/mL) | Oral<br>Bioavaila<br>bility (%) | Referenc<br>e |
|---------|-------------------|-----------------|----------|---------------------|---------------------------------|---------------|
| Rat     | 5.0 mg/kg<br>(po) | 141             | 0.5      | 168                 | 11                              | [11]          |
| Rat     | 100 mg/kg<br>(po) | 2820            | 0.75     | 11900               | 39                              | [11]          |
| Monkey  | 5.0 mg/kg<br>(po) | 68.7            | 1.5      | 303                 | 5.0                             | [11]          |
| Monkey  | 100 mg/kg<br>(po) | 1150            | 3.3      | 11000               | 9.0                             | [11]          |

# Visualizations GLP-1 Receptor Signaling Pathway









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